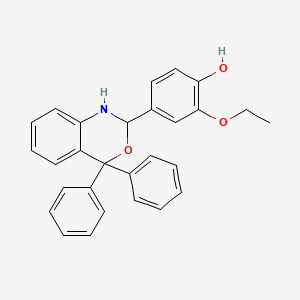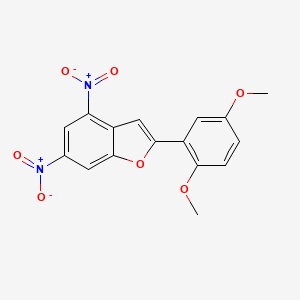![molecular formula C21H26N2OS2 B4294949 N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE](/img/structure/B4294949.png)
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound with the molecular formula C19H22N2OS. This compound is known for its unique structure, which combines an adamantyl group with a benzothiazole moiety. The adamantyl group is a bulky, rigid structure derived from adamantane, while the benzothiazole moiety is a heterocyclic compound containing both sulfur and nitrogen atoms. This combination of structural features imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and benzothiazole precursors. One common synthetic route involves the following steps:
Preparation of Adamantyl Precursor: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group, at a specific position on the adamantane ring. This can be achieved through halogenation or oxidation reactions.
Preparation of Benzothiazole Precursor: Benzothiazole is synthesized through the cyclization of o-aminothiophenol with a carbonyl compound, such as formic acid or acetic acid.
Coupling Reaction: The adamantyl and benzothiazole precursors are then coupled through a nucleophilic substitution reaction. This involves the reaction of the adamantyl halide with the benzothiazole thiol in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure and properties may make it useful in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and bulk, which can enhance binding affinity to certain targets. The benzothiazole moiety can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(1-adamantyl)acetamide: This compound contains an adamantyl group but lacks the benzothiazole moiety. It has different chemical and biological properties.
2-(1-adamantyl)ethylamine: This compound contains an adamantyl group and an ethylamine group but lacks the benzothiazole moiety. It has different reactivity and applications.
2-(1,3-benzothiazol-2-ylthio)acetamide: This compound contains a benzothiazole moiety but lacks the adamantyl group. It has different chemical and physical properties.
The uniqueness of this compound lies in the combination of the adamantyl and benzothiazole groups, which imparts unique properties and makes it valuable for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2/c24-19(13-25-20-23-17-3-1-2-4-18(17)26-20)22-6-5-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYNLBZJWGTABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-acetyl-3-(2-furyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4294868.png)
![1-(2,4-Dimethylphenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4294869.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4294882.png)

![(2E)-3-{[(ADAMANTAN-1-YL)METHYL][1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID](/img/structure/B4294899.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B4294906.png)
![3,5-BIS{[2-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]SULFANYL}-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4294910.png)
![4-hydroxy-4,7,7,9,9-pentamethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4294914.png)
![2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B4294927.png)
![ETHYL 6-BENZYL-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE](/img/structure/B4294960.png)
![3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide](/img/structure/B4294967.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-fluorobenzamide](/img/structure/B4294975.png)

![5-methyl-N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4294983.png)
